2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N-(2-{2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}CYCLOHEXYL)ACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N-(2-{2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}CYCLOHEXYL)ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a naphthyl group, which is a fused pair of benzene rings, and a bromo substituent, making it a subject of interest for chemists and researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N-(2-{2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}CYCLOHEXYL)ACETAMIDE typically involves multiple steps, including the bromination of naphthalene, followed by the formation of the naphthyl ether linkage and subsequent acylation reactions. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and reduce production costs while maintaining the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N-(2-{2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}CYCLOHEXYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the bromo substituent or the reduction of other functional groups.
Substitution: Nucleophilic substitution reactions can replace the bromo group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while nucleophilic substitution can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N-(2-{2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}CYCLOHEXYL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N-(2-{2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}CYCLOHEXYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s bromo and naphthyl groups may facilitate binding to enzymes or receptors, leading to modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(1-bromo-2-naphthyl)oxy]-N’-[(E)-{2-[(4-fluorobenzyl)oxy]-1-naphthyl}methylidene]butanohydrazide
- 2-[(1-bromo-2-naphthyl)oxy]-N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]acetohydrazide
- 1-(2-(((1-bromo-2-naphthyl)oxy)acetyl)carbohydrazonoyl)-2-naphthyl benzoate
Uniqueness
2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N-(2-{2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}CYCLOHEXYL)ACETAMIDE stands out due to its specific combination of functional groups and structural features, which confer unique chemical and biological properties
Eigenschaften
Molekularformel |
C30H28Br2N2O4 |
---|---|
Molekulargewicht |
640.4 g/mol |
IUPAC-Name |
2-(1-bromonaphthalen-2-yl)oxy-N-[2-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]amino]cyclohexyl]acetamide |
InChI |
InChI=1S/C30H28Br2N2O4/c31-29-21-9-3-1-7-19(21)13-15-25(29)37-17-27(35)33-23-11-5-6-12-24(23)34-28(36)18-38-26-16-14-20-8-2-4-10-22(20)30(26)32/h1-4,7-10,13-16,23-24H,5-6,11-12,17-18H2,(H,33,35)(H,34,36) |
InChI-Schlüssel |
OCKBXJRQKKXQJK-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)NC(=O)COC2=C(C3=CC=CC=C3C=C2)Br)NC(=O)COC4=C(C5=CC=CC=C5C=C4)Br |
Kanonische SMILES |
C1CCC(C(C1)NC(=O)COC2=C(C3=CC=CC=C3C=C2)Br)NC(=O)COC4=C(C5=CC=CC=C5C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.